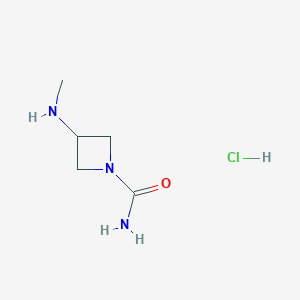
3-(Methylamino)azetidine-1-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)azetidine-1-carboxamide hydrochloride is a chemical compound with the molecular formula C5H11N3O·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)azetidine-1-carboxamide hydrochloride typically involves the reaction of azetidine derivatives with methylamine. One common method involves the use of azetidine-3-carboxylic acid as a starting material, which is then reacted with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent composition. The final product is often purified using techniques like crystallization or chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)azetidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3-(Methylamino)azetidine-1-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 3-(Methylamino)azetidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Azetidine-3-carboxamide hydrochloride
- Methyl 1-Boc-azetidine-3-carboxylate
- 1-tert-Butyl 3-methyl azetidine-1,3-dicarboxylate
Uniqueness
3-(Methylamino)azetidine-1-carboxamide hydrochloride is unique due to its specific structural features and reactivity.
Properties
Molecular Formula |
C5H12ClN3O |
|---|---|
Molecular Weight |
165.62 g/mol |
IUPAC Name |
3-(methylamino)azetidine-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H11N3O.ClH/c1-7-4-2-8(3-4)5(6)9;/h4,7H,2-3H2,1H3,(H2,6,9);1H |
InChI Key |
HIOSZUJVGZETJF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















